4-(7-methoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
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Description
4-(7-methoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C18H14N2O4 and its molecular weight is 322.32. The purity is usually 95%.
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Scientific Research Applications
Antineoplastic Agent Development
The structure of 4-(7-methoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has been studied for its potential in developing new classes of antineoplastic agents. Research by Chang et al. (1999) found that derivatives of this compound showed interesting inhibitory activities in cytotoxic test systems, suggesting their utility in cancer treatment research (Chang et al., 1999).
Tubulin Polymerization Inhibition
A study by Lee et al. (2011) investigated derivatives of this compound for their role in inhibiting tubulin polymerization. The research found that certain compounds exhibited significant antiproliferative activity and microtubule destabilizing potency, indicating their potential as cancer therapeutics (Lee et al., 2011).
Synthesis of Novel Quinoxalines
Research by Klemme et al. (2016) explored the synthesis of functionalized quinoxalines using derivatives of this compound. The study highlighted the potential for creating novel compounds that might have applications in various fields, including pharmaceuticals (Klemme et al., 2016).
Tumor-Vascular Disrupting Agents
Cui et al. (2017) conducted in vivo and mechanistic studies on 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a derivative of the compound . They found that this compound inhibited tumor growth and disrupted tumor vasculature in mice, positioning it as a potential tumor-vascular disrupting agent (Cui et al., 2017).
Protective Group for Carboxylic Acids
A study by Yoo et al. (1990) found that derivatives of this compound could be useful as protective groups for carboxylic acids in synthetic chemistry (Yoo et al., 1990).
Anti-Tubercular Agents
Srinivasarao et al. (2020) explored the use of quinoxaline-1,4-di-N-oxide derivatives as potential anti-tubercular agents. Their research presents the synthesis and evaluation of compounds related to this compound, demonstrating significant activity against Mycobacterium tuberculosis (Srinivasarao et al., 2020).
Properties
IUPAC Name |
4-(7-methoxy-1-benzofuran-2-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-23-14-8-4-5-11-9-15(24-17(11)14)18(22)20-10-16(21)19-12-6-2-3-7-13(12)20/h2-9H,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDNJFVCBIAXEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.